molecular formula C7H5BClFO2 B3225220 5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol CAS No. 1246632-87-0

5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol

Cat. No. B3225220
CAS RN: 1246632-87-0
M. Wt: 186.38 g/mol
InChI Key: RNRTXDQLRRSXNM-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol is a chemical compound with the molecular formula C7H5BClFO2 . It has a molecular weight of 186.38 .


Molecular Structure Analysis

The molecular structure of 5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol is characterized by a benzoxaborol ring, which includes a boron atom, an oxygen atom, and a carbon atom . The benzoxaborol ring is substituted with a chlorine atom at the 5-position and a fluorine atom at the 4-position .


Chemical Reactions Analysis

The specific chemical reactions involving 5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol are not provided in the available resources .


Physical And Chemical Properties Analysis

5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol is a solid at room temperature . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Isotopic Labeling for Preclinical Studies

The compound has been instrumental in the synthesis of isotopically labeled derivatives for preclinical development phases, specifically in the context of antifungal treatments. Baker et al. (2007) report on the synthesis of radioisotope [3-14C]-5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole and the deuterium isotope [3,3-2H2]-5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, highlighting its role in advancing the study of antifungal agents through in vitro studies (Baker et al., 2007).

Structural and Molecular Analysis

The influence of fluorine position on the properties of fluorobenzoxaboroles has been a subject of investigation, showcasing the compound's pivotal role in the development of potent antifungal drugs. Adamczyk-Woźniak et al. (2015) compared 5-Fluoro-2,1-benzoxaborol-1(3H)-ol (Tavaborole or AN2690) with its isomers, focusing on its activity against several fungi, pKa, and multinuclear NMR characterization, thus providing insights into the structural determinants of its efficacy (Adamczyk-Woźniak et al., 2015).

Drug Development and Antifungal Activity

The discovery and development of new antifungal agents have been significantly impacted by the research on 5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. Baker et al. (2006) elucidate its role in the structural-activity relationship investigation for onychomycosis treatment, leading to the discovery of this boron-containing small molecule, highlighting its potential in clinical trials for topical treatments of fungal infections (Baker et al., 2006).

Experimental-Computational Characterization

In a combined experimental-computational study, Sene et al. (2014) explored the crystal structures of benzoxaboroles, including 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, focusing on intermolecular interactions, spectroscopic signatures, and the influence of polymorphism and thermal expansion properties on its NMR parameters. This research underscores the compound's importance in the solid-state characterization of organoboron molecules (Sene et al., 2014).

Mechanism of Action

The mechanism of action of 5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol is not explicitly mentioned in the available resources .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .

properties

IUPAC Name

5-chloro-4-fluoro-1-hydroxy-3H-2,1-benzoxaborole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClFO2/c9-6-2-1-5-4(7(6)10)3-12-8(5)11/h1-2,11H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRTXDQLRRSXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C(=C(C=C2)Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol
Reactant of Route 6
5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol

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